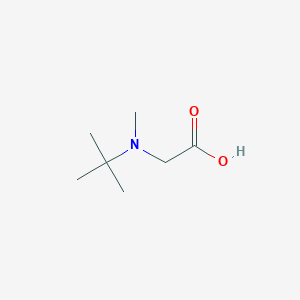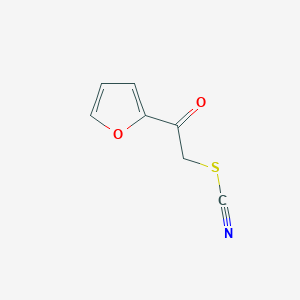
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate is a synthetic organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a benzyl group, an ethoxycarbonyl group, and an acetyl group attached to the piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate typically involves the reaction of piperazine with benzyl chloride, followed by the introduction of the ethoxycarbonyl and acetyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperazine: Lacks the ethoxycarbonyl and acetyl groups.
1-Acetylpiperazine: Lacks the benzyl and ethoxycarbonyl groups.
1-Ethoxycarbonylpiperazine: Lacks the benzyl and acetyl groups.
Uniqueness
Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate is unique due to the combination of its benzyl, ethoxycarbonyl, and acetyl groups, which confer specific chemical properties and potential biological activities that are distinct from its similar compounds.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-16(20)12-15(19)18-10-8-17(9-11-18)13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Clave InChI |
OWXCNZRUHGMTPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8697492.png)

![4-(2-Furanyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B8697520.png)





![Proline, 1-[(3-nitrophenyl)sulfonyl]-](/img/structure/B8697562.png)





